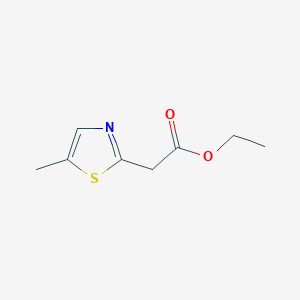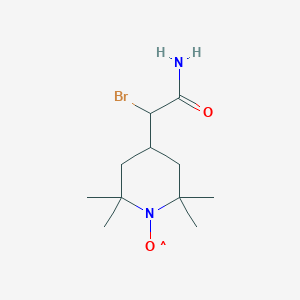
2-(9-Fluorenylmethyloxycarbonyl)aminophenol
概要
説明
2-(9-Fluorenylmethyloxycarbonyl)aminophenol: is a chemical compound with the molecular formula C21H17NO3 and a molecular weight of 331.36 g/mol. It is commonly used in organic synthesis, particularly in the protection of amino groups during peptide synthesis . The compound is known for its stability under acidic and oxidative conditions, making it a valuable reagent in various chemical processes .
準備方法
Synthetic Routes and Reaction Conditions:
The synthesis of 2-(9-Fluorenylmethyloxycarbonyl)aminophenol typically involves the reaction of 9-fluorenylmethyloxycarbonyl chloride with aminophenol in the presence of a base such as sodium bicarbonate . The reaction is carried out in an organic solvent like dioxane or methanol, and the product is purified through recrystallization or chromatography .
Industrial Production Methods:
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield . The compound is then purified using industrial-scale chromatography or crystallization techniques .
化学反応の分析
Types of Reactions:
Oxidation: 2-(9-Fluorenylmethyloxycarbonyl)aminophenol can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the fluorenylmethyloxycarbonyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols, in the presence of bases like triethylamine.
Major Products Formed:
Oxidation: Oxidized derivatives of aminophenol.
Reduction: Reduced forms of the compound, often leading to the removal of the fluorenylmethyloxycarbonyl group.
Substitution: Substituted derivatives with various functional groups replacing the fluorenylmethyloxycarbonyl group.
科学的研究の応用
Chemistry:
2-(9-Fluorenylmethyloxycarbonyl)aminophenol is widely used in peptide synthesis as a protecting group for amino acids . It helps in the stepwise construction of peptides by protecting the amino group from unwanted reactions .
Biology:
In biological research, the compound is used in the synthesis of peptide-based probes and inhibitors . These probes are essential for studying protein interactions and enzyme activities .
Medicine:
The compound is utilized in the development of peptide-based drugs and therapeutic agents . Its stability and ease of removal make it ideal for synthesizing complex peptides used in medical research .
Industry:
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials . It is also employed in the synthesis of polymers and resins with specific properties .
作用機序
The primary mechanism of action of 2-(9-Fluorenylmethyloxycarbonyl)aminophenol involves the protection of amino groups through the formation of a stable carbamate linkage . This linkage prevents the amino group from participating in unwanted reactions during peptide synthesis . The fluorenylmethyloxycarbonyl group can be selectively removed under mild basic conditions, such as treatment with piperidine, to reveal the free amino group for further reactions .
類似化合物との比較
9-Fluorenylmethyloxycarbonyl chloride: Used for introducing the fluorenylmethyloxycarbonyl group.
tert-Butoxycarbonyl (Boc) protecting group: Another common protecting group for amino acids.
Carbobenzyloxy (Cbz) protecting group: Used for protecting amino groups in peptide synthesis.
Uniqueness:
2-(9-Fluorenylmethyloxycarbonyl)aminophenol is unique due to its stability under acidic and oxidative conditions, which is not always the case with other protecting groups like tert-butoxycarbonyl and carbobenzyloxy . Additionally, its removal under mild basic conditions without affecting other functional groups makes it highly versatile in peptide synthesis .
特性
IUPAC Name |
9H-fluoren-9-ylmethyl N-(2-hydroxyphenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO3/c23-20-12-6-5-11-19(20)22-21(24)25-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-12,18,23H,13H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYHCGXXOVZRLGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=CC=C4O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1263046-29-2 | |
| Record name | (9H-fluoren-9-yl)methyl N-(2-hydroxyphenyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-[(Dimethylamino)methyl]-4-piperidinol dihydrochloride](/img/structure/B3418505.png)




![(S)-N,N-Dimethyl-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/new.no-structure.jpg)


![6-(5-O-(DIMETHOXYTRITYL)-beta-D-2-DEOXYRIBROFURANOSYL)-3,4-DIHYDRO-8H-PYRIMIDO[4,5-C][1,2]OXAZIN-7-ONE](/img/structure/B3418566.png)

